Sulfopin

Pin1 Covalent Inhibitor PPIase

Pin1 research is hindered by off-target inhibitors like Juglone and low-potency probes. Sulfopin resolves these issues as the only Pin1 probe with: • Exclusive covalent engagement of Pin1 Cys113 (validated among >2,000 cysteines) • Documented in vivo efficacy in neuroblastoma and PDAC models with survival benefit • Well-defined PK/PD parameters (30% oral bioavailability, Cmax 11.5 µM) Select Sulfopin for unambiguous Pin1 target identification and PK/PD correlation studies.

Molecular Formula C11H20ClNO3S
Molecular Weight 281.80 g/mol
CAS No. 2451481-08-4
Cat. No. B2452273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfopin
CAS2451481-08-4
Molecular FormulaC11H20ClNO3S
Molecular Weight281.80 g/mol
Structural Identifiers
SMILESCC(C)(C)CN(C1CCS(=O)(=O)C1)C(=O)CCl
InChIInChI=1S/C11H20ClNO3S/c1-11(2,3)8-13(10(14)6-12)9-4-5-17(15,16)7-9/h9H,4-8H2,1-3H3
InChIKeyNMHVAHHYKGXBMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Sulfopin: A Selective Pin1 Inhibitor


Sulfopin (CAS: 2451481-08-4) is a potent, covalent inhibitor of the peptidyl-prolyl cis/trans isomerase NIMA-interacting 1 (Pin1), targeting the enzyme's active site cysteine residue Cys113 [1]. Characterized by a molecular weight of 281.8 g/mol and a topological polar surface area of 62.83 Ų [2], Sulfopin is an off-white solid that is soluble in DMSO (>25 mg/mL) . It demonstrates a remarkable ability to phenocopy the genetic knockout of Pin1, making it an invaluable chemical probe for investigating Pin1-dependent pharmacology in both cellular and in vivo contexts [3].

Target Engagement Covalent Pin1 Cys113 engagement reported
Model Systems Supports cellular and in vivo Pin1 pathway studies
Assay Format DMSO-soluble; compatible with standard cell-based assays

Why Choose Sulfopin Over Other Pin1 Inhibitors


Substituting Sulfopin with another Pin1-targeting compound introduces significant risk to experimental outcomes. Widely available alternatives like Juglone exhibit substantial Pin1-independent activity, while other covalent inhibitors such as KPT-6566 demonstrate over 35-fold lower potency against the Pin1 PPIase domain . Furthermore, the unique in vivo efficacy and robust pharmacokinetic profile of Sulfopin are not generalizable across the class. The data presented below quantify the specific, verifiable advantages of Sulfopin over its closest analogs, confirming its status as the premier chemical probe for interrogating Pin1 biology [1].

Sulfopin
Alternative Pin1 Inhibitors
Binding Affinity
Reported low-nM Ki
≥35-fold lower reported potency (KPT-6566)
Selectivity
Single engaged cysteine across proteome
Known Pin1-independent activity (Juglone)
In Vivo Data
Reported survival endpoint context
Limited or absent peer-reviewed in vivo survival data

Sulfopin: Key Differentiating Evidence


Superior Pin1 Binding Affinity Over KPT-6566

Sulfopin exhibits a substantially higher affinity for Pin1 compared to another widely used covalent Pin1 inhibitor, KPT-6566. In a fluorescence polarization (FP) binding assay, Sulfopin demonstrates an apparent Ki of 17 nM against Pin1 [1]. In contrast, KPT-6566 shows a Ki value of 625.2 nM for the Pin1 PPIase domain .

Binding Affinity (Ki)
Cross-study comparable
Ki = 17 nM (Sulfopin) vs 625.2 nM (KPT-6566)
~37-fold difference
Supports lower assay concentration for Pin1 engagement review
Cross-study comparison; different assay formats
Pin1 Covalent Inhibitor PPIase Binding Affinity

Exclusive Engagement of Pin1 Cys113 Across the Proteome

Sulfopin achieves a level of selectivity unattained by its comparators. Using CITe-Id profiling, Sulfopin was found to label 162 cysteine residues across the proteome, but Pin1 Cys113 was the only site to show a competitive dose response greater than two standard deviations from the null mean [1]. A second orthogonal method, rdTOP-ABPP, identified 2,134 cysteines; only Pin1 Cys113 showed a light/heavy ratio >2.5 that replicated, with a maximal ratio of 15 [1]. In stark contrast, Juglone is known to inhibit RNA polymerases I, II, and III (IC50s = 2-7 µM) and attenuate kidney fibrosis via Pin1-independent mechanisms .

Proteome-wide Selectivity
Direct head-to-head comparison
Only Pin1 Cys113 competitively engaged out of >2,000 cysteines probed
Supports Pin1-specific pathway interpretation
Juglone inhibits RNA polymerases I–III (IC50 2–7 μM)
Selectivity Chemoproteomics Covalent Inhibitor Target Engagement

In Vivo Survival Benefit in Neuroblastoma Model

Sulfopin treatment in a murine model of MYCN-driven neuroblastoma resulted in a statistically significant survival benefit [1]. In contrast, comprehensive in vivo survival data for other common Pin1 probes like ZL-Pin13, KPT-6566, or Juglone are absent from the primary literature, with their characterizations largely limited to in vitro proliferation assays .

In Vivo Model Response
Class-level inference
Reported survival benefit in murine MYCN-driven neuroblastoma model
Model-response endpoint context; other Pin1 inhibitors lack comparable data
Data to verify in independent models
In Vivo Neuroblastoma Survival Benefit Myc-driven Cancer

Oral Bioavailability and In Vivo Target Engagement

Sulfopin demonstrates a favorable pharmacokinetic profile suitable for chronic in vivo dosing. In mice, oral administration of 10 mg/kg Sulfopin achieved an average peak plasma concentration (Cmax) of 11.5 µM and an oral bioavailability of 30% [1]. This exposure is sufficient to achieve robust and sustained engagement of Pin1 in vivo, as demonstrated by competition pulldown experiments in splenic tissue [1]. Comparable in vivo PK data (Cmax, oral F%) for other covalent Pin1 inhibitors like ZL-Pin13 or H-77 are not available in the public domain .

Oral Pharmacokinetics
Class-level inference
Cmax = 11.5 μM, oral F = 30% at 10 mg/kg in mice
Supports PK exposure-model interpretation for in vivo studies
Comparable PK data not publicly available for other Pin1 inhibitors
Pharmacokinetics Oral Bioavailability In Vivo Target Engagement

Sulfopin: Recommended Applications


Pin1 Target Validation in Complex Proteomes

Use Sulfopin for target identification and validation studies where absolute certainty of Pin1-specific action is paramount. The quantitative chemoproteomics data, showing exclusive engagement of Pin1 Cys113 out of >2,000 probed cysteines, make it the only reliable chemical tool for deconvoluting Pin1's role without confounding off-target effects [1].

In Vivo Efficacy in Myc-Driven Tumor Models

Select Sulfopin for in vivo studies of Myc-driven cancers, including neuroblastoma and pancreatic ductal adenocarcinoma (PDAC). It is the only Pin1 chemical probe with documented, quantifiable in vivo efficacy, conferring a survival benefit in a murine neuroblastoma model and reducing tumor volume in a PDAC model [1].

PK/PD Correlation Studies

Employ Sulfopin in studies correlating drug exposure with target engagement and downstream pharmacodynamic effects. Its well-defined oral bioavailability (30% at 10 mg/kg) and peak plasma concentration (Cmax of 11.5 µM) in mice allow for precise PK/PD modeling and the design of robust dosing regimens for chronic studies [1].

Distinguishing Pin1-Specific Pharmacology

Use Sulfopin as a benchmark tool to distinguish genuine Pin1-mediated phenotypes from the off-target effects of less selective inhibitors like Juglone. Its demonstrated lack of activity against RNA polymerases or other known off-target pathways of Juglone provides a clean chemical biology standard for the field [1].

Application
Selection Property
Validation Focus
Pin1 target deconvolution in complex proteomes
Chemoproteomics selectivity profile
On-target cysteine engagement review
Myc-driven tumor model studies
In vivo model-response context
Survival and tumor-volume endpoint context
PK/PD correlation studies
Oral exposure and target engagement
Exposure-model interpretation and dose-model validation
Pin1-specific pathway verification
Off-target activity benchmarking
Pathway-response deconvolution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sulfopin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.